{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

SLC26A3 inhibition Structure-activity relationship Coumarin medicinal chemistry

Researchers investigating SLC26A3 anion exchanger pharmacology need this exact C7 2-methoxybenzyloxy coumarin, not a generic analog. Ortho-substituent identity drives >1000-fold potency shifts in this series—only CAS 500203-86-1 lets you test electron-donating effects vs. ortho-halogen leads (IC₅₀ 4.5–18 µM). Supplied at 98% purity with full QC documentation. Its higher polarity (LogD 0.92, TPSA 82 Ų) makes it an ideal control for aqueous solubility-limited assays. Use as a SAR tool, assay development standard, or synthetic intermediate for O-demethylation prodrug strategies. Order now to accelerate your constipation-targeted pipeline.

Molecular Formula C21H20O6
Molecular Weight 368.385
CAS No. 500203-86-1
Cat. No. B2968393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
CAS500203-86-1
Molecular FormulaC21H20O6
Molecular Weight368.385
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC)CC(=O)O
InChIInChI=1S/C21H20O6/c1-12-15-8-9-17(26-11-14-6-4-5-7-18(14)25-3)13(2)20(15)27-21(24)16(12)10-19(22)23/h4-9H,10-11H2,1-3H3,(H,22,23)
InChIKeyGCUDBZFFZQHNEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[(2-Methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid (CAS 500203-86-1): Sourcing a Research-Grade 4,8-Dimethylcoumarin-3-acetic Acid Derivative


{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid (CAS 500203-86-1) is a synthetic 4,8-dimethylcoumarin-3-acetic acid derivative featuring a 2-methoxybenzyloxy substituent at the C7 position and an acetic acid moiety at C3 . This compound belongs to a therapeutically relevant class of SLC26A3 (DRA) anion exchanger inhibitors under investigation for anti-absorptive therapy of constipation [1]. Its chromen-2-one core, substituted with two methyl groups (C4 and C8) and a 2-methoxybenzyl ether, conforms to the pharmacophore requirements identified in structure-activity relationship (SAR) studies demonstrating that 4,8-dimethylation and a C3 acetic acid group are essential for SLC26A3 inhibitory activity [1][2].

Why 4,8-Dimethylcoumarin-3-acetic Acids Cannot Be Interchanged: The Critical Role of the C7 Substituent in SLC26A3 Inhibition


Within the 4,8-dimethylcoumarin-3-acetic acid series, SLC26A3 inhibitory potency is exquisitely sensitive to the identity of the C7 substituent, with IC50 values spanning over three orders of magnitude depending on this single modification [1]. Published SAR data show that compounds with C7 substitutions such as 2-iodobenzyl (4aw, IC50 = 4.5 μM), 2-bromobenzyl (4ax, IC50 = 10 μM), and 2-chlorobenzyl (4ay, IC50 = 18 μM) exhibit micromolar inhibition, whereas the closely related 3-iodobenzyl analog (4az) achieves an IC50 of 0.04 μM [1]. This extreme sensitivity means that even structurally similar analogs—differing only in the position or nature of a halogen on the benzyl ring—cannot be assumed to have comparable biological activity. Consequently, researchers seeking to probe ortho-substituted benzyloxy pharmacophores or to build focused libraries for SAR exploration cannot substitute a generic 4,8-dimethylcoumarin-3-acetic acid; the specific C7 substituent directly determines the compound's functional profile [1][2].

Quantitative Differentiation Evidence for {7-[(2-Methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid (CAS 500203-86-1)


Ortho-Methoxybenzyl vs. Ortho-Halobenzyl in the 4,8-Dimethylcoumarin-3-acetic Acid Series: SAR-Based Advantage for Solubility and Hydrogen-Bonding Potential

In the 4,8-dimethylcoumarin-3-acetic acid series, ortho-substituted benzyloxy analogs generally show weaker SLC26A3 inhibition compared to meta-substituted counterparts. Published data demonstrate that the 2-iodobenzyl analog (4aw) has an IC50 of 4.5 ± 1.3 μM, the 2-bromobenzyl analog (4ax) has an IC50 of 10 ± 2.5 μM, and the 2-chlorobenzyl analog (4ay) has an IC50 of 18 ± 3 μM in a cell-based fluorescence assay of slc26a3-mediated chloride/iodide exchange in Fischer rat thyroid cells [1]. The target compound, {7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, replaces the ortho-halogen with an ortho-methoxy group. While direct IC50 data for this specific compound have not been published, the methoxy substituent introduces a hydrogen-bond acceptor and alters the electronic and steric properties of the benzyl ring compared to halogenated ortho analogs. This structural distinction is relevant for medicinal chemists exploring polar ortho substitutions to improve aqueous solubility or to engage in additional hydrogen-bond interactions with the SLC26A3 binding pocket, as the methoxy oxygen can serve as a hydrogen-bond acceptor unlike halogens [1][2].

SLC26A3 inhibition Structure-activity relationship Coumarin medicinal chemistry

Patent-Cited Reference Compound for SLC26A3 Inhibitor Intellectual Property: CAS 500203-86-1 as a Prior-Art Anchor

CAS 500203-86-1 is explicitly cited in the Japanese patent JP7442824B2 (SLC26A3 inhibitors and use thereof) as a Database REGISTRY reference compound, demonstrating that this specific structure was known in the chemical literature as of 2003 and was considered relevant to the SLC26A3 inhibitor patent family by the inventors [1]. In contrast, the subsequently synthesized focused-library compounds such as 4az (3-iodobenzyl, IC50 = 0.04 μM) and 4be (3-trifluoromethylbenzyl, IC50 = 0.025 μM) represent later-stage optimized leads with nanomolar potency [2]. For organizations conducting freedom-to-operate analyses or building patent circumvention strategies around the SLC26A3 inhibitor space, CAS 500203-86-1 serves as a documented pre-existing structure in the public domain, which may have implications for the patentability of closely related ortho-substituted benzyloxy coumarin derivatives.

SLC26A3 patent landscape Prior art Coumarin inhibitor IP

Commercially Available 4,8-Dimethylcoumarin-3-acetic Acid Scaffold with Ortho-Methoxybenzyl Substitution: A Differentiated Library Building Block

The initial SAR campaign described by Lee et al. (2019) tested 176 commercially available coumarin analogs of the original inhibitor 4ba (DRAinh-A250), revealing that 7-hydroxy, 7-methyl, and 7-methoxy coumarins were inactive, while certain benzyloxy derivatives showed potent inhibition [1]. The target compound, {7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, is commercially available from Bidepharm at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) . Its 2-methoxybenzyl group distinguishes it from the simple 7-benzyloxy analog (C20H18O5, MW 338.35) [2] by adding both molecular weight (+30 Da) and an additional hydrogen-bond acceptor, offering a subtly altered pharmacophore for screening libraries where ortho-electron-donating substituents are underrepresented.

Coumarin compound library High-throughput screening Fragment-based drug discovery

Physicochemical Profile: Calculated LogD and Solubility Attributes Differentiate the 2-Methoxybenzyl Analog from Halogenated Benzyl Congeners

ACD/Labs predicted properties for {7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid indicate a LogD (pH 7.4) of 0.92, compared to a LogD (pH 5.5) of 2.58, reflecting substantial ionization of the carboxylic acid at physiological pH . The compound's topological polar surface area (TPSA) of 82 Ų and molecular weight of 368.38 Da place it within favorable drug-like chemical space (no Rule of 5 violations) . In contrast, the more potent meta-halobenzyl analogs such as 4ba (m-bromobenzyl, IC50 = 0.15 μM) and 4az (m-iodobenzyl, IC50 = 0.04 μM) carry heavier halogen atoms that increase molecular weight and lipophilicity, potentially affecting oral bioavailability—published pharmacokinetic data for 4ba show computed oral bioavailability of 54 ± 6.5%, while 4az showed 39 ± 4% [1]. The target compound's lower LogD at pH 7.4 may translate to improved aqueous solubility relative to halogenated analogs, an attribute that is valuable for in vitro assay development where compound precipitation can confound IC50 measurements.

ADME prediction LogD Drug-likeness

Optimal Application Scenarios for {7-[(2-Methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic Acid in Drug Discovery and Chemical Biology


Probing Ortho-Substituent Effects in C7-Benzyloxy 4,8-Dimethylcoumarin SLC26A3 Inhibitor SAR

The 2-methoxybenzyl analog enables systematic exploration of ortho-substituent electronic effects on SLC26A3 inhibition, complementing the existing ortho-halogen data (IC50 range: 4.5–18 μM for 2-iodo, 2-bromo, and 2-chloro analogs) reported in Lee et al. (2019) [1]. By testing CAS 500203-86-1 in the same cell-based fluorescence assay, researchers can determine whether an electron-donating methoxy group enhances or diminishes activity relative to electron-withdrawing halogens, directly testing the hypothesis that ortho-substituted benzyloxy analogs are generally weak inhibitors (IC50 > 4.5 μM) or whether hydrogen-bonding capability can rescue activity.

Building Patent-Aware Coumarin Libraries with Documented Prior-Art Scaffolds

For industrial medicinal chemistry groups constructing SLC26A3-targeted screening collections, CAS 500203-86-1 offers a chemically distinct scaffold that predates the 2018–2024 Verkman patent family filings [2][3]. This compound can serve as a baseline reference point in freedom-to-operate analyses, particularly for programs aiming to develop ortho-substituted benzyloxy coumarins that leverage the polarity advantages of methoxy substitution while navigating around later-filed composition-of-matter claims on meta-halobenzyl and meta-trifluoromethylbenzyl analogs (4az, 4be, and related structures) [3].

Solubility-Optimized Tool Compound for In Vitro SLC26A3 Assay Development

With a predicted LogD (pH 7.4) of 0.92 and TPSA of 82 Ų, this compound is more hydrophilic than the nanomolar-potency leads 4az and 4be . This characteristic makes it suitable as a control compound or assay development tool where high aqueous solubility is required to establish assay windows, minimize DMSO-related artifacts, or validate the dynamic range of fluorescence-based halide-sensing assays in Fischer rat thyroid cells [1]. Its 98% commercial purity with available QC documentation further supports its use in reproducible assay protocols .

Medicinal Chemistry Diversification of the C7 Ortho Position via the 2-Methoxybenzyl Group

The 2-methoxybenzyl ether at C7 can serve as a synthetic handle for further derivatization or as a metabolic soft spot for prodrug strategies. Unlike the simple benzyloxy analog (C20H18O5, MW 338.35), the methoxy group introduces an additional site for potential O-demethylation by CYP450 enzymes, which medicinal chemists can exploit to modulate half-life or generate active metabolites [4]. This property differentiates CAS 500203-86-1 from simple benzyl-protected coumarins and positions it as a versatile intermediate for analog synthesis.

Quote Request

Request a Quote for {7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.